molecular formula C8H6N4O2 B6151577 4-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxylic acid CAS No. 1339560-42-7

4-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxylic acid

Cat. No.: B6151577
CAS No.: 1339560-42-7
M. Wt: 190.16 g/mol
InChI Key: MCBVQODEPNQFKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4H-1,2,4-Triazol-4-yl)pyridine-2-carboxylic acid is a heterocyclic compound featuring a triazole ring fused to a pyridine ring with a carboxylic acid functional group. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, materials science, and coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyanopyridine with hydrazine hydrate to form the triazole ring, followed by oxidation to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation can yield triazole N-oxides, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Chemistry: In chemistry, 4-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxylic acid is used as a ligand in coordination chemistry to form metal complexes with unique properties.

Biology: Biologically, this compound has been studied for its potential as an antimicrobial agent due to the triazole ring’s ability to interact with biological targets.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as antifungal, antibacterial, and anticancer agents. The triazole ring is a common motif in many pharmaceuticals.

Industry: Industrially, it is used in the synthesis of advanced materials, including polymers and coordination polymers, which have applications in catalysis and materials science.

Mechanism of Action

The mechanism of action of 4-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. This binding can inhibit enzyme function or alter receptor signaling pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

  • 4-(4H-1,2,4-Triazol-4-yl)benzoic acid
  • 2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridines

Comparison: Compared to similar compounds, 4-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxylic acid is unique due to its specific combination of a triazole ring and a pyridine ring with a carboxylic acid group. This structure provides distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

1339560-42-7

Molecular Formula

C8H6N4O2

Molecular Weight

190.16 g/mol

IUPAC Name

4-(1,2,4-triazol-4-yl)pyridine-2-carboxylic acid

InChI

InChI=1S/C8H6N4O2/c13-8(14)7-3-6(1-2-9-7)12-4-10-11-5-12/h1-5H,(H,13,14)

InChI Key

MCBVQODEPNQFKS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1N2C=NN=C2)C(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.